2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)25-15(3)12-22)26-18(21-19)17-5-4-10-27-17/h4-10,14-15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKRIYNKZSXVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the sulfonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
Phenyl vs. Thiophen-2-yl Substitution
The compound 2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine () replaces the thiophen-2-yl group with a phenyl ring. Key differences include:
- Electronic Effects : The sulfur atom in thiophene introduces electron-rich aromaticity, enhancing π-π stacking interactions compared to phenyl.
- Solubility : Thiophene’s lower hydrophobicity (clogP ~2.5) compared to phenyl (clogP ~3.0) may improve aqueous solubility.
- Biological Activity : Thiophene derivatives often exhibit enhanced binding to sulfur-containing biological targets (e.g., kinases) due to polarizable sulfur .
4-Chlorophenylsulfonyl vs. 4-Methylbenzenesulfonyl
The compound 4-{4-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine () substitutes the 4-methylbenzenesulfonyl group with a 4-chlorophenylsulfonyl moiety.
Heterocyclic Core Modifications
Oxazole vs. Thiazole
The compound 4-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine (CAS 557773-86-1, ) replaces the oxazole oxygen with sulfur, forming a thiazole core.
Research Implications
- Drug Design : Thiophene and sulfonyl groups in the target compound may optimize binding to enzymes like cyclooxygenase or kinases, as seen in docking studies of analogous molecules (e.g., binding energy −6.58 kcal/mol in ).
- Synthetic Feasibility : Methods from and (reflux in DMF/acetic acid) could be adapted for large-scale synthesis.
Biological Activity
The compound 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Oxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Thiophene moiety : A five-membered ring containing sulfur.
- Sulfonyl group : Enhances the compound's reactivity and biological activity.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Morpholine | Six-membered ring with nitrogen |
| Oxazole | Five-membered ring with nitrogen and oxygen |
| Thiophene | Five-membered ring with sulfur |
| Sulfonyl group | Enhances reactivity and biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the thiophene and oxazole rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections.
Anticancer Properties
Studies have also explored the anticancer potential of morpholine derivatives. The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, a related morpholine derivative was found to induce apoptosis in cancer cells through modulation of the PI3K/Akt pathway.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives, including the target compound. They tested these derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications significantly enhanced antimicrobial activity. The sulfonyl group was critical for binding to bacterial enzymes, leading to effective inhibition.
Study 2: Anticancer Mechanism
A separate investigation focused on the anticancer properties of morpholine derivatives involving 2,6-dimethyl substitution. The study demonstrated that these compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. The mechanisms were linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
